molecular formula C8H9BrN2O B1592609 5-Bromo-N-ethylpicolinamide CAS No. 845305-88-6

5-Bromo-N-ethylpicolinamide

Cat. No.: B1592609
CAS No.: 845305-88-6
M. Wt: 229.07 g/mol
InChI Key: RVMCYHHRHDNMIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-N-ethylpicolinamide: is a chemical compound with the molecular formula C8H9BrN2O It is a derivative of picolinamide, where the bromine atom is substituted at the 5-position of the pyridine ring, and an ethyl group is attached to the nitrogen atom of the amide group

Mechanism of Action

Mode of Action

It is possible that the compound interacts with its targets through a variety of mechanisms, including binding to active sites, altering protein conformation, or modulating enzymatic activity .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 5-Bromo-N-ethylpicolinamide are not well studied. Therefore, it is difficult to outline its impact on bioavailability. Future research should focus on understanding how this compound is absorbed, distributed, metabolized, and excreted in the body .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. It is possible that the compound could have a variety of effects depending on its targets and mode of action .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-N-ethylpicolinamide typically involves the bromination of picolinamide followed by N-ethylation. One common method is as follows:

    Bromination: Picolinamide is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom at the 5-position of the pyridine ring.

    N-Ethylation: The resulting 5-bromopicolinamide is then reacted with ethyl iodide in the presence of a base, such as potassium carbonate, to form this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-N-ethylpicolinamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The amide group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent, such as ethanol or dimethylformamide.

    Oxidation and Reduction Reactions: Reagents such as potassium permanganate or sodium borohydride can be used for oxidation and reduction, respectively.

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, can be used to hydrolyze the amide group.

Major Products Formed:

    Substitution Reactions: Products include various substituted derivatives of this compound.

    Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the compound.

    Hydrolysis: Products include the corresponding carboxylic acid and amine.

Scientific Research Applications

Chemistry: 5-Bromo-N-ethylpicolinamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials and catalysts.

Biology and Medicine: The compound has potential applications in medicinal chemistry. It can be used as a starting material for the synthesis of biologically active molecules, including potential drug candidates. Its derivatives may exhibit pharmacological properties, such as antimicrobial or anticancer activity.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in the development of new polymers, coatings, and electronic materials.

Comparison with Similar Compounds

    5-Bromo-2-methylpyridine: Similar structure with a methyl group instead of an ethyl group.

    5-Bromo-N-methylpicolinamide: Similar structure with a methyl group instead of an ethyl group on the amide nitrogen.

    5-Chloro-N-ethylpicolinamide: Similar structure with a chlorine atom instead of a bromine atom.

Uniqueness: 5-Bromo-N-ethylpicolinamide is unique due to the presence of both the bromine atom and the ethyl group, which can influence its chemical reactivity and biological activity. The combination of these substituents can result in distinct properties and applications compared to its similar compounds.

Properties

IUPAC Name

5-bromo-N-ethylpyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O/c1-2-10-8(12)7-4-3-6(9)5-11-7/h3-5H,2H2,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVMCYHHRHDNMIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=NC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40628489
Record name 5-Bromo-N-ethylpyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40628489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

845305-88-6
Record name 5-Bromo-N-ethylpyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40628489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-Bromo-pyridine-2-carboxylic acid (34, 0.417 g, 2.06 mmol) was dissolved in 19 mL of tetrahydrofuran. N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (0.633 g, 3.30 mmol), N,N-diisopropylethylamine (1.81 mL, 10.4 mmol), and 1-hydroxybenzotriazole (0.363 g, 2.68 mmol) were added, followed by 2.00 M ethylamine in tetrahydrofuran (35, 1.20 mL, 2.40 mmol). The reaction mixture was stirred overnight at room temperature, after which 1.5 mL of dimethylformamide was added and stirred for another 4 hours. The resulting mixture was poured into water and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate and filtered. The filtrate was concentrated under vacuum. The crude material was purified by silica gel flash chromatography. The appropriate fractions were combined and the solvents removed under vacuum to provide the desired compound (36, 163 mg). MS (ESI) [M+H+]+=229.29, 231.3.
Quantity
0.417 g
Type
reactant
Reaction Step One
Quantity
19 mL
Type
solvent
Reaction Step One
Quantity
0.633 g
Type
reactant
Reaction Step Two
Quantity
1.81 mL
Type
reactant
Reaction Step Two
Quantity
0.363 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.2 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
1.5 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-N-ethylpicolinamide
Reactant of Route 2
Reactant of Route 2
5-Bromo-N-ethylpicolinamide
Reactant of Route 3
Reactant of Route 3
5-Bromo-N-ethylpicolinamide
Reactant of Route 4
Reactant of Route 4
5-Bromo-N-ethylpicolinamide
Reactant of Route 5
Reactant of Route 5
5-Bromo-N-ethylpicolinamide
Reactant of Route 6
Reactant of Route 6
5-Bromo-N-ethylpicolinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.